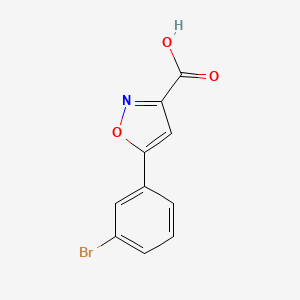

5-(3-Bromophenyl)isoxazole-3-carboxylic acid

説明

Fundamental Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆BrNO₃ | |

| Molecular Weight | 268.06 g/mol | |

| Chemical Abstract Service Number | 887979-15-9 | |

| International Chemical Identifier Key | HFKRALPUNLGDQX-UHFFFAOYSA-N |

Molecular Architecture and Crystallographic Analysis

The crystallographic analysis of this compound reveals a sophisticated molecular architecture built upon the fundamental isoxazole heterocyclic framework. The compound exhibits a largely planar structure with minimal deviation from coplanarity between the isoxazole ring and the brominated phenyl substituent. This planar arrangement facilitates extensive conjugation throughout the molecular system, contributing to enhanced electronic stability and specific spectroscopic characteristics.

Detailed examination of the molecular geometry indicates that the bromophenyl group adopts an optimal orientation that minimizes steric hindrance while maximizing electronic overlap with the isoxazole core. The carboxylic acid functionality positioned at the 3-carbon of the isoxazole ring maintains an essentially planar configuration with respect to the heterocyclic system, enabling effective conjugation with the aromatic framework. This geometric arrangement significantly influences both the chemical reactivity and physical properties of the compound.

Intermolecular interactions within crystal structures of related isoxazole derivatives demonstrate the importance of hydrogen bonding networks formed by carboxylic acid groups. These interactions typically involve the formation of dimeric units through carboxyl-carboxyl hydrogen bonds, which then assemble into extended three-dimensional networks. The presence of the bromine atom introduces additional weak halogen bonding interactions that contribute to overall crystal stability and influence melting point characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The aromatic proton signals appear in the expected downfield region, with the isoxazole proton typically observed as a singlet due to the absence of adjacent protons on the heterocyclic ring. The brominated phenyl ring displays a characteristic three-proton pattern reflecting the meta-substitution pattern, with distinct chemical shifts influenced by both the electron-withdrawing effects of the bromine atom and the aromatic nature of the isoxazole substituent.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecular structure. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically around 160-170 ppm, while the aromatic carbons display characteristic chemical shifts in the 110-150 ppm range. The carbon atoms of the isoxazole ring show distinctive chemical shift patterns that differ from simple aromatic systems due to the presence of the nitrogen and oxygen heteroatoms.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality exhibits a broad absorption in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded hydroxyl group, along with a sharp carbonyl stretch typically observed around 1660-1690 cm⁻¹. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the isoxazole ring system contributes specific absorption patterns that distinguish it from simple aromatic compounds.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the brominated isoxazole structure. The molecular ion peak appears at m/z 268.06, consistent with the calculated molecular weight. Characteristic fragmentation includes loss of the carboxylic acid group and bromophenyl substituent, providing diagnostic information for structural confirmation and purity assessment.

Comparative Structural Analysis with Isoxazole Derivatives

Comparative structural analysis reveals significant relationships between this compound and other members of the isoxazole derivative family. The positioning of substituents on both the isoxazole ring and the phenyl moiety creates distinct structural variations that influence physical properties, chemical reactivity, and biological activity profiles. These comparative studies demonstrate how subtle structural modifications can lead to substantial differences in molecular behavior and application potential.

The carboxylic acid functionality at the 3-position of the isoxazole ring represents a common structural motif found across numerous pharmaceutical and research compounds. This positioning enables optimal electronic communication between the electron-donating isoxazole nitrogen and the electron-withdrawing carboxyl group, creating a balanced electronic environment that influences both stability and reactivity. Comparison with isoxazole derivatives bearing carboxylic acid groups at different positions reveals significant differences in acidity, hydrogen bonding patterns, and overall molecular properties.

Structural relationships between brominated and other halogenated isoxazole derivatives demonstrate the influence of halogen substitution on molecular geometry and intermolecular interactions. The bromine atom's size and electronegativity contribute to specific steric and electronic effects that distinguish it from chlorine, fluorine, or iodine substituted analogs. These differences manifest in variations in crystal packing, melting points, solubility characteristics, and chemical reactivity patterns that are crucial for understanding structure-activity relationships.

Halogen-Substituted Isoxazole Analogues

Halogen-substituted isoxazole analogues demonstrate systematic variations in structural parameters that correlate directly with the specific halogen atom present. The 5-(4-bromophenyl)isoxazole-3-carboxylic acid positional isomer exhibits similar overall molecular architecture but differs significantly in intermolecular interaction patterns due to the para versus meta positioning of the bromine substituent. This positional difference influences crystal packing arrangements, hydrogen bonding networks, and overall solid-state stability characteristics.

Comparison with chlorinated analogues reveals the influence of halogen size on molecular geometry and packing efficiency. The 3-(2-bromophenyl)isoxazole-5-carboxylic acid structural isomer demonstrates how repositioning both the halogen and carboxylic acid groups creates entirely different hydrogen bonding patterns and crystal structures. These structural variations significantly influence physical properties including melting point, solubility, and stability under various environmental conditions.

The 5-bromoisoxazole-3-carboxylic acid derivative, lacking the phenyl substituent entirely, provides insight into the fundamental structural contributions of the aromatic ring system. This simplified structure maintains the essential halogen-isoxazole-carboxylic acid framework while eliminating the additional aromatic interactions, thereby isolating the effects of individual structural components on overall molecular behavior and properties.

Halogen Substitution Comparison

Carboxylic Acid-Functionalized Heterocyclic Comparators

Carboxylic acid-functionalized heterocyclic compounds provide valuable structural comparisons that highlight the unique characteristics of the isoxazole ring system. The 3-isoxazolecarboxylic acid parent compound demonstrates the fundamental electronic and geometric properties of the unfunctionalized heterocyclic core. This basic structure exhibits characteristic planarity and electronic distribution patterns that serve as the foundation for understanding more complex substituted derivatives.

Comparison with complex multi-substituted isoxazole derivatives reveals how additional functional groups influence overall molecular architecture and properties. The ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-9b-ylmethyl)-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate represents a highly functionalized example that maintains the core isoxazole-carboxylic acid framework while incorporating numerous additional structural elements. Such comparisons demonstrate the versatility of the isoxazole scaffold for supporting diverse chemical functionalities.

The structural analysis of carboxylic acid positioning within different heterocyclic frameworks reveals specific advantages of the isoxazole system for medicinal chemistry applications. The nitrogen and oxygen heteroatoms within the isoxazole ring create unique electronic environments that influence acidity, hydrogen bonding capacity, and overall molecular recognition properties. These characteristics distinguish isoxazole carboxylic acids from similar compounds based on other heterocyclic cores such as pyrazoles, thiazoles, or oxazoles.

Comparative studies with related brominated aromatic carboxylic acids lacking the isoxazole ring system demonstrate the specific contributions of the heterocyclic framework to molecular properties. The 1-(4-bromophenyl)but-3-yn-1-one compound, while containing a brominated phenyl group, exhibits entirely different crystallographic behavior and intermolecular interaction patterns due to the absence of the isoxazole ring. These comparisons highlight the critical role of the heterocyclic core in determining overall molecular behavior and potential applications.

特性

IUPAC Name |

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKRALPUNLGDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647051 | |

| Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887979-15-9 | |

| Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrile oxide can undergo a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of dry solvents, controlled temperatures, and specific catalysts to facilitate the cyclization process. Microwave irradiation has also been employed to reduce reaction times and improve yields .

化学反応の分析

Types of Reactions

5-(3-Bromophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization and Rearrangement: The isoxazole ring can undergo photochemical rearrangement to form oxazole through an azirine intermediate.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Substituted Isoxazoles: Products formed by substitution reactions.

Oxazoles: Products formed by photochemical rearrangement.

科学的研究の応用

5-(3-Bromophenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials and as a precursor for various chemical processes

作用機序

The mechanism of action of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

類似化合物との比較

Reactivity and Functionalization

- Hydrogenation: Pd/C-catalyzed hydrogenation of 5-(benzoyloxymethyl)isoxazole-3-carboxylates selectively reduces the N–O bond, forming Z-aminoketones. The bromophenyl group stabilizes intermediates, preventing side reactions observed in methyl or methoxy analogs .

- Ester Hydrolysis : Conversion of methyl/ethyl esters (e.g., Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) to carboxylic acids proceeds via NaOH-mediated hydrolysis, with yields influenced by aryl substituent steric effects .

Physical and Chemical Properties

生物活性

5-(3-Bromophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₆BrNO₃ and a molecular weight of approximately 268.07 g/mol. The structure features a bromophenyl group attached to an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the carboxyl group (-COOH) at the 3-position of the isoxazole ring classifies it as a carboxylic acid, contributing to its reactivity and potential biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as:

- Anti-inflammatory agents : Various derivatives have been studied for their ability to inhibit inflammatory pathways.

- Analgesic properties : The compound has shown potential in pain relief applications.

- Antimicrobial activity : It has been evaluated for effectiveness against a range of microbial pathogens.

The presence of the bromine atom in its structure may enhance its biological properties by influencing binding interactions with biological targets, thereby increasing its efficacy compared to non-brominated analogs.

Studies have explored the mechanisms through which this compound exerts its effects. For instance, binding affinity assays have been conducted to understand its interaction with specific enzymes and receptors involved in inflammatory responses. Techniques such as molecular docking have been utilized to model these interactions, revealing favorable binding poses that suggest competitive inhibition mechanisms .

Case Studies

-

Inhibition Studies :

- A study demonstrated that derivatives of this compound exhibited IC50 values around 10 µM against certain target enzymes, indicating promising inhibitory potency .

- Another investigation highlighted that modifications to the carboxyl group significantly enhanced inhibitory activity, suggesting structure-activity relationships that could be exploited for drug development .

-

Cytotoxicity Assays :

- Research on human cancer cell lines revealed that some derivatives displayed greater cytotoxicity than standard chemotherapeutics like doxorubicin, with IC50 values ranging from sub-micromolar concentrations to several micromolar levels depending on structural modifications .

- Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Classical Synthesis : Involves conventional organic reactions including cyclization processes.

- Microwave-Assisted Synthesis : Offers enhanced yields and reduced reaction times compared to traditional methods .

- Ultrasonic Agitation : This method has also been employed for solid-phase synthesis applications, showcasing flexibility in modifying the compound for specific uses.

Comparative Analysis

To illustrate the versatility of this compound and its derivatives, the following table summarizes related compounds with notable structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | Similar bromophenyl substitution | Different position of the bromine atom |

| Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | Methyl ester instead of carboxylic acid | Enhanced lipophilicity |

| 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | Bromine on a different phenyl position | Potentially different biological activity |

This table highlights how minor structural changes can lead to variations in biological activity and physical properties.

Q & A

Q. What are the optimal synthetic routes for 5-(3-Bromophenyl)isoxazole-3-carboxylic acid, and how can yield/purity be improved?

- Methodological Answer : A two-step approach is recommended:

Bromination : Introduce the bromine substituent to the phenyl ring via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis).

Carboxylation : Convert the methyl ester intermediate (e.g., methyl 5-(3-bromophenyl)isoxazole-3-carboxylate) to the carboxylic acid via alkaline hydrolysis (NaOH or KOH in aqueous ethanol) followed by acidification .

Optimization Tips :

- Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the bromophenyl group and isoxazole ring protons. For example, aromatic protons in the 3-bromo position show distinct splitting patterns (e.g., doublets or triplets in DMSO-d6) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹ for carboxylic acid, C-Br stretch ~550 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Use Gaussian 09 or similar software with B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Applications :

- Predict reactivity sites for electrophilic/nucleophilic attacks.

- Correlate electronic properties with spectroscopic data (e.g., NMR chemical shifts) .

- Validation : Compare computed IR spectra with experimental data to refine force fields .

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of analogs?

- Methodological Answer :

- Analog Design : Modify substituents (e.g., replace Br with Cl, F, or electron-donating groups) to alter steric/electronic profiles.

- Bioassays : Test antifungal/antibacterial activity using microdilution assays (e.g., MIC values against Candida albicans) .

- Data Analysis : Use multivariate regression to link substituent effects (Hammett σ values) with bioactivity .

Q. How to resolve contradictions in synthetic yields or spectral data across studies?

- Methodological Answer :

- Root-Cause Analysis :

- Reagent Quality : Test alternative brominating agents (e.g., Br₂ vs. NBS) to assess purity impact .

- Reaction Conditions : Optimize temperature (e.g., 0°C vs. room temperature for bromination) to suppress side products .

- Data Reconciliation :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

- Replicate experiments with controlled variables (solvent, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。